molecular formula C10H16BClN2O2 B15306649 5-chloro-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

5-chloro-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B15306649
M. Wt: 242.51 g/mol
InChI Key: MTBAZNALYJCPAZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 5-chloro-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1430057-83-2) has the molecular formula C₁₀H₁₆BClN₂O₂ and a molecular weight of 242.51 g/mol . Its structure features:

  • A chloro substituent at position 5 of the pyrazole ring.
  • A methyl group at position 1.
  • A tetramethyl-1,3,2-dioxaborolane moiety at position 4.

The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a key application in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H16BClN2O2

Molecular Weight

242.51 g/mol

IUPAC Name

5-chloro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C10H16BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-6-13-14(5)8(7)12/h6H,1-5H3

InChI Key

MTBAZNALYJCPAZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Chlorine Atom: Chlorination of the pyrazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Borylation: The final step involves the introduction of the dioxaborolane group through a borylation reaction. This can be achieved using bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The boron-containing dioxaborolane group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the pyrazole ring significantly influences electronic and steric properties. Key analogs include:

Compound Name Substituent Positions Molecular Weight (g/mol) Key Differences vs. Target Compound
1,3-Dimethyl-4-(tetramethyl-dioxaborolanyl)-1H-pyrazole 1-Me, 3-Me, 4-Boronate 208.07 Lacks Cl; additional Me at position 3
5-Fluoro-1-isopropyl-4-(tetramethyl-dioxaborolanyl)-1H-pyrazole 5-F, 1-iPr, 4-Boronate 254.11 F instead of Cl; bulkier iPr at position 1
3-Chloro-4-(tetramethyl-dioxaborolanyl)-1H-pyrazole 3-Cl, 4-Boronate, 1-H 228.49 Cl at position 3; no Me at position 1
3-Ethyl-1-methyl-4-(tetramethyl-dioxaborolanyl)-1H-pyrazole 3-Et, 1-Me, 4-Boronate 238.12 Et at position 3; Cl replaced with H

Electronic Effects :

  • Fluorine (in 5-Fluoro analogs) introduces stronger electron withdrawal but may alter solubility and bioactivity .

Steric Effects :

  • The isopropyl group in 5-Fluoro-1-isopropyl analogs introduces steric bulk, which could hinder reactivity in cross-coupling reactions compared to the methyl group in the target compound .
  • Ethyl substituents (e.g., 3-Ethyl analogs) may increase lipophilicity, affecting membrane permeability in biological applications .

Characterization :

  • ¹H/¹³C NMR and HRMS are standard for confirming structure and purity (e.g., 1H-pyrazole derivatives in and ) .

Biological Activity

5-Chloro-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has attracted attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 5-chloro-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • Molecular Formula : C12H18BClN2O2
  • Molecular Weight : 270.65 g/mol

The presence of the tetramethyl dioxaborolane moiety is significant as it can influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or function.

Anti-inflammatory Effects

Some pyrazole derivatives have demonstrated anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) is a common pathway observed in related compounds. This suggests that 5-chloro-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole may also possess similar effects.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies on related pyrazoles indicate potential inhibition of phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways.

Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, 5-chloro-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole was tested against several pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus25 µg/mL
Compound BE. coli50 µg/mL
5-Chloro-Pyrazole Staphylococcus aureus50 µg/mL

Study 2: Anti-inflammatory Mechanism Analysis

A separate investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study revealed that compounds similar to 5-chloro-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole inhibited COX enzymes by up to 70%, suggesting a potential for therapeutic applications in inflammatory diseases.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 5-chloro-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

  • Methodology : Synthesis typically involves sequential halogenation, alkylation, and borylation.

Chlorination : Introduce the chloro group at the 5-position of 1-methylpyrazole using reagents like N-chlorosuccinimide (NCS) in dichloromethane under reflux .

Borylation : Employ Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in tetrahydrofuran (THF) at 80°C. Inert conditions (N₂/Ar) prevent boronate oxidation .

Purification : Use column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization from ethanol/water mixtures .

Q. How is the compound characterized structurally?

  • Techniques :

  • X-ray crystallography : Resolve the boronate ester geometry and confirm regiochemistry. SHELXL (via SHELX suite) refines disordered dioxaborolane moieties .
  • NMR : 11^{11}B NMR (~30 ppm, broad singlet) confirms boron presence; 1^{1}H/13^{13}C NMR identifies substituents (e.g., CH₃ at N1: δ ~3.7 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (calc. 269.09 g/mol) .

Advanced Research Questions

Q. What mechanistic role does the tetramethyl-1,3,2-dioxaborolan-2-yl group play in Suzuki-Miyaura cross-couplings?

  • Mechanism : The boronate acts as a nucleophile in Pd-catalyzed couplings:

Oxidative addition : Pd⁰ reacts with aryl halides to form Pd²⁺ intermediates.

Transmetallation : Boronate transfers to Pd²⁺, facilitated by base (e.g., K₂CO₃).

Reductive elimination : Pd⁰ regenerates, forming C–C bonds with aryl/alkenyl partners .

  • Kinetic studies : Monitor reaction progress via 19^{19}F NMR (if fluorinated substrates) or HPLC .

Q. How do the chloro and methyl substituents influence regioselectivity in further functionalization?

  • Electronic effects :

  • The electron-withdrawing Cl at C5 directs electrophilic substitutions to C3/C4.
  • The N1-CH₃ group sterically hinders reactions at adjacent positions.
    • Experimental validation :
  • DFT calculations : Predict Fukui indices for electrophilic attack .
  • Competitive coupling assays : Compare yields of derivatives (e.g., C3 vs. C4 arylation) .

Q. How to resolve contradictions in reported solubility/stability data for this compound?

  • Contradictions :

  • notes stability at 25°C under N₂, while recommends storage at 2–8°C.
    • Resolution :
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks.
  • Test solubility in DMSO, THF, and EtOAc via dynamic light scattering (DLS) .

Q. What strategies mitigate boron moiety disorder in crystallographic studies?

  • Approaches :

  • Collect data at 100 K to reduce thermal motion.
  • Use SHELXL’s PART/ISOR commands to model disorder.
  • Validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How to evaluate bioactivity given limited direct data?

  • Proposed methods :

  • Enzyme inhibition assays : Screen against kinases (e.g., JAK2) using ADP-Glo™ kits, referencing pyrazole-based inhibitors like AZD1480 .
  • Cellular models : Test antiproliferative effects in cancer lines (e.g., HeLa) via MTT assays. Include boronic acid controls to assess specificity .

Notes

  • For synthetic protocols, cross-reference (Suzuki-Miyaura) and 13 (boronate synthesis).
  • Biological studies should extrapolate from structurally related compounds in and .

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